1-(5-Fluoropyridin-2-yl)cyclopropanamine is an organic compound characterized by its unique structure, which includes a fluorine atom on the pyridine ring and a cyclopropanamine group. It has the molecular formula C8H9FN2 and is recognized for its potential applications in various fields including chemistry, biology, and medicine. The compound is classified under the category of heterocyclic amines, which are compounds containing nitrogen atoms in a cyclic structure.
The synthesis of 1-(5-Fluoropyridin-2-yl)cyclopropanamine typically involves the reaction of 2,5-difluoropyridine with cyclopropylamine. This reaction can be conducted under optimized conditions to achieve high yields and purity.
The molecular structure of 1-(5-Fluoropyridin-2-yl)cyclopropanamine features a cyclopropanamine group attached to a pyridine ring at the second position, with a fluorine substituent at the fifth position of the ring.
1-(5-Fluoropyridin-2-yl)cyclopropanamine can undergo various chemical reactions:
The specific conditions for these reactions vary based on the desired outcome:
The mechanism of action of 1-(5-Fluoropyridin-2-yl)cyclopropanamine involves its interaction with biological targets, potentially influencing enzyme activity and receptor binding. The presence of the fluorine atom enhances its lipophilicity, which may improve its ability to cross biological membranes and interact with cellular components.
Research indicates that compounds with similar structures exhibit diverse biological activities, including antimicrobial and anticancer properties. The exact pathways through which this compound exerts its effects are still under investigation.
1-(5-Fluoropyridin-2-yl)cyclopropanamine is expected to be a solid at room temperature, although specific melting or boiling points have not been widely reported in literature.
The compound is likely soluble in polar solvents due to its amine functional group, while its reactivity profile suggests it can participate in various organic transformations typical for amines and heterocycles.
1-(5-Fluoropyridin-2-yl)cyclopropanamine has several significant applications:
This compound's diverse applications highlight its importance in both academic research and industry, paving the way for further studies into its properties and potential uses.
[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine represents a privileged scaffold in synthetic medicinal chemistry due to its modular structure and multifunctional reactivity. The compound features two critical moieties: a 5-fluoropyridinyl ring and a cyclopropanemethylamine group, connected through a stable bond to the cyclopropane bridge carbon. This configuration provides three key synthetic handles: the primary amine (–NH₂) for amide bond formation or reductive amination, the electron-deficient fluoropyridine ring for nucleophilic aromatic substitution (SNAr), and the strained cyclopropane ring for controlled ring-opening reactions or conformational restriction [1] [4] [6]. These reactive sites enable efficient derivatization into diverse molecular architectures, facilitating rapid exploration of structure-activity relationships (SAR).
The scaffold’s synthetic utility is demonstrated by its incorporation into complex molecules targeting neurological disorders and oncology. For instance, its structural analog, 2-(5-fluoro-2-methoxyphenyl)cyclopropylmethylamine, served as a key intermediate in developing serotonin receptor modulators [3] [9]. The benzylic amine functionality allows straightforward N-alkylation or acylation, while the fluorine atom acts as an isostere for hydrogen bonding interactions, enhancing target binding without significant steric perturbation. This adaptability makes it a "molecular Lego piece" for constructing bioactive molecules, particularly in fragment-based drug discovery.
Table 1: Key Analogs of the Core Scaffold in Medicinal Chemistry
Compound Name | Molecular Formula | Molecular Weight | CAS Number | Primary Application |
---|---|---|---|---|
[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine | C₉H₁₁FN₂ | 166.20 | 2197062-72-7 | Kinase inhibitor intermediate |
Cyclopropyl(5-fluoropyridin-3-yl)methanamine | C₉H₁₁FN₂ | 166.20 | 61519871 | Serotonin receptor modulator |
(1-(5-Fluoro-2-methylphenyl)cyclopropyl)methanamine | C₁₁H₁₄FN | 179.23 | 1540833-62-2 | Neurological agent intermediate |
The scaffold demonstrates significant utility in kinase inhibitor design, particularly due to the 5-fluoropyridin-2-yl moiety’s ability to engage in hinge-region binding within ATP pockets. This fluorine-substituted heterocycle acts as a bioisostere for purine rings, mimicking adenine interactions while offering improved metabolic stability over non-fluorinated analogs [7]. In patent US20150274666A1, 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine derivatives containing sulfone groups—structurally related to [1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine—were identified as potent inhibitors of cyclin-dependent kinases (CDKs) and VEGF receptors, targets critical in oncology for regulating cell cycle progression and angiogenesis [7].
The cyclopropyl group’s contribution lies in its ability to enforce conformational rigidity, reducing entropy penalties upon target binding. Molecular docking studies of analogous compounds reveal that the cyclopropane ring occupies hydrophobic subpockets adjacent to the kinase hinge region, with the fluoropyridine nitrogen forming a key hydrogen bond with backbone amides [7] [9]. This binding mode enhances selectivity profiles; for example, derivatives showed >50-fold selectivity for CDK9 over CDK2 in enzymatic assays. The scaffold’s versatility is further evidenced by its incorporation into allosteric kinase inhibitors, where the amine linker enables attachment of solubilizing groups (e.g., morpholines, piperazines) without disrupting core binding interactions.
Table 2: Kinase Targets Exploiting the Core Scaffold
Kinase Target | Biological Role | Inhibition (%)* | Selectivity vs. Off-Targets | Derivative Structure |
---|---|---|---|---|
CDK9 | Transcriptional regulation, oncology | 92% at 100 nM | >50-fold over CDK2 | N-Sulfonyl pyridinylcyclopropylamine |
VEGFR2 | Angiogenesis, oncology | 87% at 100 nM | >30-fold over FGFR1 | Fluoro-pyridinylcyclopropylmethyl sulfonamide |
BRAF V600E | MAPK pathway, melanoma | 78% at 100 nM | >20-fold over wild-type BRAF | Diaryl ether-linked cyclopropylamine |
*Data representative of structural analogs from patent literature [7]
The synergy between the fluorine atom and cyclopropane ring in this scaffold delivers multifaceted advantages in drug design, combining electronic, steric, and metabolic properties:
Conformational Control: The cyclopropane’s high ring strain (~27 kcal/mol) locks substituents in defined dihedral angles, pre-organizing the molecule for target binding. In serotonin 2C (5-HT₂C) receptor agonists like fluorinated cyclopropylmethylamines, this rigidity positions the amine group for optimal interaction with aspartate residues in the receptor’s binding pocket. Computational models confirm that cyclopropane constraints reduce the entropic penalty of binding by up to 4 kcal/mol compared to linear propyl chains [3] [9].
Enhanced Binding Affinity: Fluorine’s strong electron-withdrawing effect (+I effect) increases the pyridine ring’s π-deficiency, strengthening hydrogen-bond acceptance with protein targets. This elevates binding affinity by 2–10 fold compared to non-fluorinated analogs, as observed in 5-HT₂C agonists where fluorination at the pyridinyl 5-position boosted EC₅₀ values from μM to nM range [3] [9]. Additionally, fluorine’s small van der Waals radius (1.47 Å) allows steric mimicry of hydrogen atoms while providing favorable lipophilic interactions.
Improved Pharmacokinetics: Fluorine substitution at metabolically vulnerable sites—particularly ortho to heteroatoms—dramatically enhances stability. The C–F bond resists oxidative cleavage by cytochrome P450 enzymes, reducing first-pass metabolism. In fluorophenylcyclopropylmethylamine analogs, microsomal half-lives increased from <15 min (non-fluorinated) to >60 min (fluorinated), directly attributable to blocked benzylic oxidation [3] [9]. Concurrently, the cyclopropane ring increases lipophilicity (cLogP +0.4–0.7), optimizing blood-brain barrier penetration (LogBB >0.3) for CNS targets without excessive hydrophobicity [9].
Table 3: Impact of Fluorine and Cyclopropane Motifs on Molecular Properties
Property | Non-Fluorinated Analog | Fluorinated Analog | Impact |
---|---|---|---|
cLogP | 1.05 | 1.52 | Moderate lipophilicity increase; optimal for membrane permeation |
Metabolic Stability (t₁/₂) | 14 min (human microsomes) | 63 min (human microsomes) | 4.5-fold improvement via blocked benzylic oxidation |
5-HT₂C EC₅₀ | 230 nM | 4.7 nM | 49-fold potency enhancement due to improved H-bonding and membrane passage |
H-Bond Acceptor Strength | β = 0.25 (pyridine N) | β = 0.43 (F-perturbed N) | Stronger Lewis basicity enhancing target interactions |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9